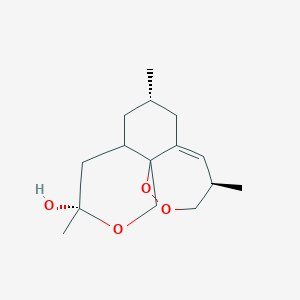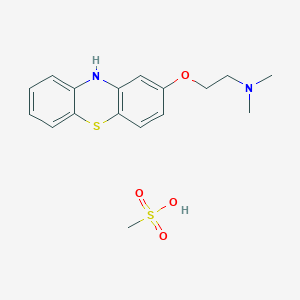![molecular formula C19H14Cl2N2O3 B236888 N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furan class of compounds and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide reduces the production of prostaglandins and thereby reduces inflammation. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant activities, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have a range of other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological effects are well understood. However, there are also some limitations to the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments. It is a potent inhibitor of COX-2, which may make it difficult to study the role of COX-2 in various biological processes. Additionally, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in scientific research. One potential area of research is the development of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide analogs with improved pharmacokinetic and toxicity profiles. Another area of research is the study of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in vivo, to better understand its pharmacokinetics and toxicity. Finally, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Conclusion:
In conclusion, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, or N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of COX-2, and it has several advantages and limitations for lab experiments. There are several future directions for the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in scientific research, including the development of analogs with improved pharmacokinetic and toxicity profiles and the study of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in vivo.
Synthesis Methods
The synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 2,5-dichlorobenzoic acid with 4-methyl-o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with furfurylamine to yield the final compound, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide. The synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Molecular Formula |
C19H14Cl2N2O3 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11-4-6-13(22-19(25)17-3-2-8-26-17)10-16(11)23-18(24)14-9-12(20)5-7-15(14)21/h2-10H,1H3,(H,22,25)(H,23,24) |
InChI Key |
XZIBCAGEYPFHHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
